molecular formula C7H5BrO3 B146069 5-Bromosalicylic acid CAS No. 89-55-4

5-Bromosalicylic acid

Cat. No.: B146069
CAS No.: 89-55-4
M. Wt: 217.02 g/mol
InChI Key: IEJOONSLOGAXNO-UHFFFAOYSA-N
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Description

5-Bromosalicylic acid, also known as 5-bromo-2-hydroxybenzoic acid, is an organic compound with the molecular formula C7H5BrO3. It is a derivative of salicylic acid and is characterized by the presence of a bromine atom at the fifth position of the benzene ring. This compound appears as a white to slightly beige powder and is known for its solubility in ethanol, ether, and hot water .

Mechanism of Action

Mode of Action

It is known to impart antibacterial properties when bonded to viscose fabric . This suggests that it may interact with bacterial cells, possibly disrupting their cell wall or inhibiting essential enzymes, leading to their death.

Pharmacokinetics

It is soluble in ethanol, ether, and hot water, and slightly soluble in cold water . This solubility profile may influence its bioavailability and distribution in the body.

Result of Action

Its antibacterial properties suggest that it may lead to the death of bacterial cells when bonded to certain materials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromosalicylic acid. For instance, its antibacterial activity may vary depending on the type of bacteria and the environmental conditions such as pH and temperature. Furthermore, it is sensitive to light, which may affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromosalicylic acid can be synthesized through the bromination of salicylic acid. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to ensure selective bromination at the fifth position of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of hydrogen bromide or other brominating agents in a controlled environment to achieve high yields and purity. The process may also include steps for purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 5-Bromosalicylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyl group and the carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted salicylic acid derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as quinones.

    Esterification Products: Esters of this compound.

Scientific Research Applications

5-Bromosalicylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: The compound has potential anti-inflammatory and antibacterial properties, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 5-Bromosalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in certain chemical reactions and may also influence its biological activity compared to its analogs .

Properties

IUPAC Name

5-bromo-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJOONSLOGAXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058993
Record name Benzoic acid, 5-bromo-2-hydroxy-
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

89-55-4
Record name 5-Bromosalicylic acid
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Record name 5-Bromosalicylic acid
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Record name 5-Bromosalicylic acid
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Record name Benzoic acid, 5-bromo-2-hydroxy-
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Record name 5-BROMOSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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